molecular formula C21H25N3O3 B5351079 N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide

N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide

Cat. No. B5351079
M. Wt: 367.4 g/mol
InChI Key: XFZORNLQBRXFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide, also known as EPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research.

Mechanism of Action

The mechanism of action of N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has been shown to selectively inhibit HDAC1 and HDAC3, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in immune cells, it has been found to reduce the production of pro-inflammatory cytokines. This compound has also been shown to increase the levels of acetylated histones, which are associated with changes in gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide in lab experiments is its selectivity for HDAC1 and HDAC3, which allows for specific modulation of gene expression. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide research. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another direction is the investigation of this compound in combination with other compounds for synergistic effects. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in different disease models.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential as a therapeutic agent for various diseases. Its selectivity for HDAC1 and HDAC3, low toxicity, and multiple potential applications make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide is synthesized through a multi-step process that involves the reaction of 3-phenoxybenzaldehyde with ethyl acetoacetate to form 1-(3-phenoxybenzyl)-3-oxobutan-1-ol. This intermediate is then reacted with piperazine and ethanol to yield this compound.

Scientific Research Applications

N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide has shown potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential neuroprotective effects in models of neurodegenerative diseases.

properties

IUPAC Name

N-ethyl-2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-22-20(25)14-19-21(26)23-11-12-24(19)15-16-7-6-10-18(13-16)27-17-8-4-3-5-9-17/h3-10,13,19H,2,11-12,14-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZORNLQBRXFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NCCN1CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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